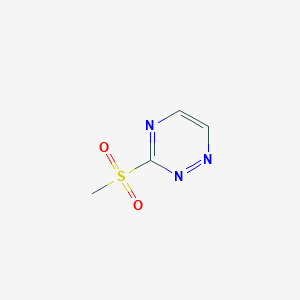

3-(甲磺酰基)-1,2,4-三嗪

描述

Methylsulfonyl is a functional group in organic chemistry, which consists of a sulfonyl group attached to a methyl group . Triazines are a class of nitrogen-containing heterocycles. The parent molecules’ molecular formula is C3H3N3. They exist in three isomeric forms, 1,2,3-triazines being common .

Synthesis Analysis

While specific synthesis methods for “3-(methylsulfonyl)-1,2,4-Triazine” are not available, methylsulfonyl compounds and triazines are synthesized through various methods. For instance, vinyl sulfones are synthesized through reactions including olefin metathesis, conjugate reduction, asymmetric dihydroxylation (AD), and others .Chemical Reactions Analysis

Methylsulfonyl compounds and triazines undergo various chemical reactions. For instance, vinyl sulfones participate in 1,4-addition reactions and cycloaddition reactions .科学研究应用

合成与反应性

- 3-(甲磺酰基)-1,2,4-三嗪已针对 3-取代的 1,2,4-三嗪的合成进行了优化,显示出与各种亲核试剂(如烷基和芳基硫醇、烷基胺、苯酚和醇)的反应性。获得了良好的收率,特别是以碱金属碳酸盐和醇盐作为亲核试剂 (Shi 等,2016)。

化学转化

- 一项关于吡唑并[5,1-c][1,2,4]三嗪的磺酰基衍生物(包括 3-(甲磺酰基)衍生物)还原的研究显示了导致形成吡唑并[5,1-c][1,2,4]三嗪二氢衍生物的特定反应性 (Ledenyova 等,2017)。

生物学应用

- 涉及 3-(甲磺酰基)-1,2,4-三嗪的磺化锌-三嗪配合物已被合成并表征用于潜在的生物学应用,显示出与牛血清白蛋白 (BSA) 的有希望的相互作用,这表明通过白蛋白进行血清分布的潜力 (Abeydeera 等,2018)。

硼中心衍生物

- 3-乙基磺酰基-1,2,4-三嗪的反应性导致合成新的含硼衍生物,为硼中心化合物的研究提供了新的途径 (Azev 等,2003)。

杂环化学

- 由 3-甲基-5-甲磺酰基-1-苯基-1H-吡唑并[4,3-e][1,2,4]三嗪合成功能化的 1H-吡唑并[4,3-e]-[1,2,4]三嗪证明了 3-(甲磺酰基)-1,2,4-三嗪在杂环化学中的多功能性 (Rykowski 和 Mojzych,2004)。

作用机制

Target of Action

It’s worth noting that compounds containing the indole nucleus, which is structurally similar to triazine, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The mode of action is often determined by the compound’s chemical structure and the nature of its target .

Biochemical Pathways

For example, some compounds inhibit or enhance the activity of enzymes involved in these pathways, altering the production of certain metabolites .

Pharmacokinetics

It’s known that these properties significantly impact a compound’s bioavailability, efficacy, and potential side effects .

Result of Action

It’s known that the result of a compound’s action can range from the alteration of a single molecular process to widespread changes in cellular function .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can significantly influence a compound’s action .

属性

IUPAC Name |

3-methylsulfonyl-1,2,4-triazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2S/c1-10(8,9)4-5-2-3-6-7-4/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFRVNFNJYHDNJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543399 | |

| Record name | 3-(Methanesulfonyl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(methylsulfonyl)-1,2,4-Triazine | |

CAS RN |

105783-77-5 | |

| Record name | 3-(Methanesulfonyl)-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

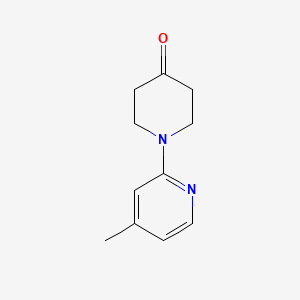

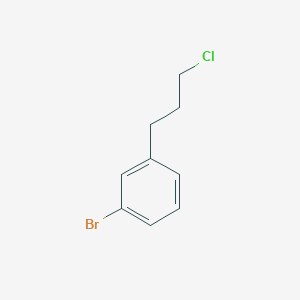

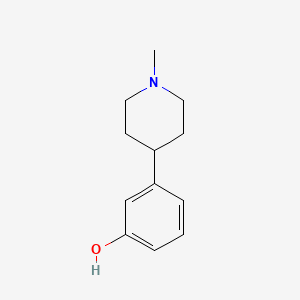

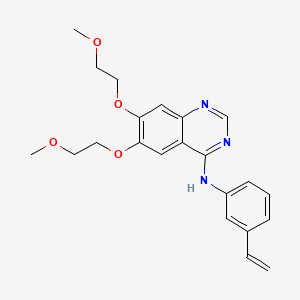

Feasible Synthetic Routes

Q & A

Q1: Why is 3-(methylsulfonyl)-1,2,4-triazine considered a useful precursor in organic synthesis?

A: 3-(Methylsulfonyl)-1,2,4-triazine acts as a versatile precursor for various 1,2,4-triazine derivatives due to the reactivity of the methylsulfonyl group. It readily undergoes nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols. [] This allows for the efficient synthesis of a library of 3-substituted 1,2,4-triazines, which are valuable building blocks for pharmaceuticals and other biologically active compounds. []

Q2: What type of reaction does 3-(methylsulfonyl)-1,2,4-triazine undergo with enamines?

A: 3-(methylsulfonyl)-1,2,4-triazine participates in inverse-electron-demand Diels-Alder reactions with enamines. [, ] This reaction pathway allows for the synthesis of complex heterocyclic structures, particularly 1-(methylsulfonyl)tetrahydroisoquinolines, which are important intermediates in medicinal chemistry. [, ] Notably, researchers have successfully isolated and characterized crystalline intermediates from this reaction, providing valuable insights into the reaction mechanism. [, ]

Q3: Can you provide an example of how 3-(methylsulfonyl)-1,2,4-triazine derivatives are utilized in drug discovery?

A: Researchers explored 2,3-diarylpyrazine and 2,3-diarylpyridine derivatives, synthesized from 3-(methylsulfonyl)-1,2,4-triazine, as potential blood platelet aggregation inhibitors. [, ] This research stemmed from the observation that 2,3-diphenyl-5-ethoxypyrazine showed promising inhibitory activity against arachidonic acid-induced platelet aggregation. [, ] By leveraging the synthetic utility of 3-(methylsulfonyl)-1,2,4-triazine, they developed a series of analogs, leading to the identification of 6-isopropoxy-2,3-bis(4-methoxyphenyl)-pyrazine with enhanced inhibitory activity compared to the reference compound anitrazafen. [, ]

Q4: Are there alternative synthetic routes to obtain 3-substituted 1,2,4-triazines?

A: While alternative routes to synthesize specific 3-substituted 1,2,4-triazines might exist, utilizing 3-(methylsulfonyl)-1,2,4-triazine as a common precursor offers a unified and efficient approach. [] This strategy streamlines the synthetic process and allows for the exploration of a broader range of substituents with relative ease, ultimately facilitating the discovery of novel compounds with desirable properties. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-piperazin-1-yl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3078891.png)

![3-[2-Fluoro-3-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B3078947.png)

![7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B3078955.png)

![4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3078962.png)

![1H-Thieno[3,2-c]pyrazole](/img/structure/B3079016.png)